3-chloro-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-chloro-N-[1-(oxolan-2-yl)ethyl]benzene-1-sulfonamide is an organic compound with a complex structure that includes a benzene ring, a sulfonamide group, and a chloro substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[1-(oxolan-2-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps. One common method includes the reaction of 3-chlorobenzenesulfonyl chloride with 1-(oxolan-2-yl)ethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[1-(oxolan-2-yl)ethyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed
Substitution: Products depend on the nucleophile used.
Oxidation: Formation of sulfonic acids or other oxidized derivatives.
Reduction: Formation of amines or other reduced derivatives.
Hydrolysis: Formation of sulfonic acids and amines.
Scientific Research Applications
3-chloro-N-[1-(oxolan-2-yl)ethyl]benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-N-[1-(oxolan-2-yl)ethyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors. This binding can inhibit the activity of enzymes or modulate receptor functions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-chloro-N-[1-(oxolan-2-yl)ethyl]benzamide
- 3-chloro-N-[1-(oxolan-2-yl)ethyl]benzenesulfonamide
Uniqueness
3-chloro-N-[1-(oxolan-2-yl)ethyl]benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H16ClNO3S |
---|---|
Molecular Weight |
289.78 g/mol |
IUPAC Name |
3-chloro-N-[1-(oxolan-2-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C12H16ClNO3S/c1-9(12-6-3-7-17-12)14-18(15,16)11-5-2-4-10(13)8-11/h2,4-5,8-9,12,14H,3,6-7H2,1H3 |
InChI Key |
OZOBMUORSQDIIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCO1)NS(=O)(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.